molecular formula C17H16Cl2N2O4 B11113351 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11113351
M. Wt: 383.2 g/mol
InChI Key: XGFPHPDXVHURDB-AWQFTUOYSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2,4-dichlorobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .

Preparation Methods

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with cellular components. The compound can form stable complexes with metal ions, which can interfere with the normal functioning of enzymes and other proteins. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes are still under investigation, but they likely include key enzymes and signaling pathways essential for cell survival .

Comparison with Similar Compounds

N’-[(E)-(2,4-dichlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C17H16Cl2N2O4

Molecular Weight

383.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H16Cl2N2O4/c1-23-14-6-11(7-15(24-2)16(14)25-3)17(22)21-20-9-10-4-5-12(18)8-13(10)19/h4-9H,1-3H3,(H,21,22)/b20-9+

InChI Key

XGFPHPDXVHURDB-AWQFTUOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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